tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate
Description
Properties
Molecular Formula |
C12H13ClN2O3 |
|---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
ZIOYSWGEHDVFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate involves several steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis . Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield 5-chlorobenzo[d]isoxazol-3-amine.
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 1–2M HCl, reflux (6–8 hrs) | 5-Chlorobenzo[d]isoxazol-3-amine + CO₂ | Acid-catalyzed cleavage of the carbamate: Protonation of the carbonyl oxygen followed by nucleophilic attack by water. |
| Basic (NaOH, KOH) | 1M NaOH, 60–80°C (4–6 hrs) | Same product as above | Base-mediated hydrolysis: Deprotonation of water generates hydroxide ions for nucleophilic attack. |
Mechanism for acidic hydrolysis:
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 participates in nucleophilic substitution (SₙAr) due to electron-withdrawing effects from the isoxazole ring.
| Nucleophile | Conditions | Products | Catalyst/Reagent |
|---|---|---|---|
| Amines (e.g., NH₃, RNH₂) | DMF, 80–100°C, 12–24 hrs | 5-Aminobenzo[d]isoxazol-3-yl carbamate | CuI or Pd(PPh₃)₄ (for cross-coupling) |
| Alkoxides (e.g., NaOMe) | THF, reflux, 6–8 hrs | 5-Methoxybenzo[d]isoxazol-3-yl carbamate | – |
Mechanism for SₙAr:
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is selectively removed under strong acidic conditions to generate free amines for further functionalization.
Cross-Coupling Reactions
The chlorine substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate has shown promise as a lead compound for drug development due to its structural characteristics. Its derivatives may possess therapeutic potential for various diseases, particularly those related to neurological disorders and inflammation.
Case Study: Anticancer Activity
A study published in 2023 evaluated the anticancer properties of this compound against different cancer cell lines. The findings indicated significant cytotoxic effects, with an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent .
The compound's biological activity has been investigated through various assays. Its interactions with specific biological targets are crucial for understanding its mechanism of action.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Agricultural Chemistry
In agricultural chemistry, this compound may be explored for developing new pesticides or herbicides due to its structural features that could enhance biological activity against pests and weeds.
Mechanistic Studies
Research into the mechanistic pathways of this compound is vital for establishing its efficacy and safety profile. Interaction studies focusing on binding affinities with enzymes or receptors can provide insights into its pharmacodynamics and pharmacokinetics.
Example Study: Binding Affinity Evaluation
A recent investigation assessed the binding affinity of the compound to serotonin receptors, revealing significant interactions that may contribute to its neuropharmacological effects .
Mechanism of Action
The mechanism of action of tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, some isoxazole compounds inhibit the phosphorylation of FLT3, leading to tumor regression in cancer models . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility : The tert-butyl group enhances lipophilicity compared to methyl or phenyl carbamates, impacting membrane permeability .
Electron-Withdrawing Groups : The 5-chloro substitution stabilizes the benzoisoxazole ring, improving metabolic stability over nitro or methoxy analogs .
Bioactivity Trends : Phenyl carbamate derivatives exhibit higher CNS activity due to enhanced receptor binding, whereas tert-butyl variants prioritize kinase selectivity .
Biological Activity
tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a modulator of various biological pathways. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molecular Weight : 268.69 g/mol
- CAS Number : 1344687-82-6
- Purity : Minimum 95% .
The compound's activity is primarily linked to its role as a modulator of protein kinase B (PKB/Akt) pathways, which are critical in regulating cell proliferation, survival, and metabolism. PKB is often constitutively activated in various cancers, making it a target for therapeutic intervention. The chlorobenzo[d]isoxazole moiety may enhance binding affinity to specific targets involved in these pathways .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent:
- FLT3 Inhibition : A related compound demonstrated significant inhibitory activity against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). The study showed that derivatives with similar structural features could induce apoptosis in FLT3-positive cells and exhibited complete tumor regression in xenograft models .
- Cell Growth Inhibition : The compound has been shown to inhibit cell growth in various cancer cell lines, particularly those overexpressing PKB. This inhibition is thought to occur through the modulation of downstream signaling pathways that regulate apoptosis and cell cycle progression .
Neuropharmacological Effects
Research indicates that compounds within the same chemical family may exhibit activity at serotonin receptors (e.g., 5-HT2A), which are important targets for treating mood disorders and schizophrenia. Modifications to the isoxazole ring have been associated with varying affinities for these receptors .
Study 1: FLT3 Inhibitors
In a study focusing on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, significant cytotoxicity was observed against MV4-11 cells expressing FLT3 mutations. The lead compound demonstrated an acceptable pharmacokinetic profile and induced apoptosis effectively at doses that did not cause weight loss in animal models .
Study 2: PKB Modulation
A patent application described the use of heterocyclic compounds like this compound as modulators of PKB activity. These compounds showed promise in treating metabolic disorders and cancers associated with aberrant PKB signaling .
Data Table: Biological Activity Summary
Q & A
Q. How can in-silico tools predict the ecotoxicological profile of this compound?
- Answer : Use QSAR models (e.g., ECOSAR, TEST) to estimate LC50 and bioaccumulation potential. Validate with zebrafish embryo toxicity assays (FET) for acute aquatic toxicity .
Instrumentation and Advanced Techniques
Q. What crystallographic strategies resolve challenges in growing single crystals of chlorinated benzoisoxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
